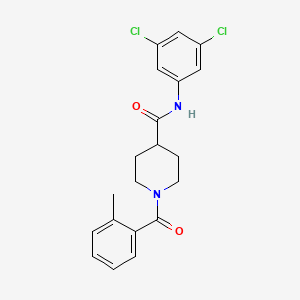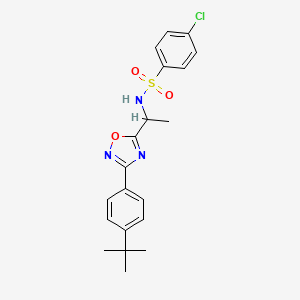![molecular formula C24H26N2O4S B7698495 N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B7698495.png)
N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a sulfamoyl group, and a propanamide backbone. Its molecular formula is C18H21NO4S, and it has a molecular weight of 347.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-ethoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 3-bromopropanoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in these reactions include dichloromethane, ethanol, and water .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-ethoxyphenyl)-2-[4-methoxy(methylsulfonyl)anilino]propanamide
Uniqueness
N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and sulfamoyl groups contribute to its potential as an enzyme inhibitor, while the propanamide backbone provides stability and solubility in various solvents .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-30-23-7-5-4-6-22(23)25-24(27)17-12-19-10-15-21(16-11-19)31(28,29)26-20-13-8-18(2)9-14-20/h4-11,13-16,26H,3,12,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEUUSCSCSNCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7698418.png)

![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/new.no-structure.jpg)



![3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B7698453.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)

![N-butyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7698475.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7698499.png)
![N-(2-bromophenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide](/img/structure/B7698505.png)

![2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B7698511.png)
